molecular formula ¹³C₆H₁₁FO₅ B1161141 2-Deoxy-2-fluoro-D-glucose-13C6

2-Deoxy-2-fluoro-D-glucose-13C6

Cat. No.: B1161141
M. Wt: 188.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-2-fluoro-D-glucose-13C6 (13C6-FDG) is a stable isotope-labeled analog of glucose, engineered for advanced research into cellular metabolism. Like its radiolabeled counterpart, [18F]FDG, a foundational tracer in positron emission tomography (PET), 13C6-FDG enters cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to 13C6-FDG-6-phosphate . Due to its structural modification, this phosphate ester cannot be significantly metabolized further in the glycolytic pathway, leading to its accumulation within cells and providing a measure of glucose uptake and hexokinase activity . The core research value of 13C6-FDG lies in its application with cutting-edge technologies like hyperpolarized Magnetic Resonance Imaging (MRI) and spectroscopy. The uniform labeling with carbon-13 enables unprecedented signal enhancement through dissolution dynamic nuclear polarization (dDNP), permitting real-time, high-temporal-resolution monitoring of its uptake and conversion in live systems . This allows researchers to non-invasively trace metabolic fluxes, particularly the crucial initial step of hexokinase phosphorylation, which is a hallmark of heightened metabolic states . A key finding enabled by this compound is the revelation that certain hexokinases, such as the yeast enzyme which is highly similar to human HK2, exhibit a surprising selectivity for the β-anomer of FDG, a fundamental insight with potential implications for understanding glycolytic regulation in malignancy . This compound is indispensable for studying the Warburg effect (aerobic glycolysis) in cancer models, neurodegenerative diseases, and other conditions characterized by altered glucose metabolism. It is offered exclusively for Research Use Only and is strictly not intended for diagnostic procedures or any form of human use.

Properties

Molecular Formula

¹³C₆H₁₁FO₅

Molecular Weight

188.1

Synonyms

2-Deoxy-2-fluoro-D-glucopyranose-13C6;  2-Deoxy-2-fluoroglucose-13C6;  FDG-13C6; 

Origin of Product

United States

Synthesis and Isotopic Purity of 2 Deoxy 2 Fluoro D Glucose 13c6

Methodologies for ¹³C-Labeling of 2-Deoxy-2-fluoro-D-glucose

The foundational step is the availability of D-Glucose uniformly labeled with Carbon-13 (D-Glucose-¹³C₆). This isotopically enriched glucose, with a ¹³C atomic purity often exceeding 98-99%, serves as the starting material for the synthesis. sigmaaldrich.comisotope.com

The subsequent and most critical step is the regioselective fluorination at the C-2 position. Drawing parallels from the well-established synthesis of other labeled glucose analogs like [¹⁸F]FDG and ¹⁴C-2-deoxy-2-fluoro-D-glucose, the common approach involves the electrophilic fluorination of a protected glycal derivative. acs.orgresearchgate.net In this method, the D-Glucose-¹³C₆ is first converted into a reactive intermediate, 3,4,6-tri-O-acetyl-D-glucal-¹³C₆. This glycal is then reacted with a suitable electrophilic fluorinating agent. acs.orgnih.gov Following the fluorination reaction, a hydrolysis step is required to remove the acetyl protecting groups, yielding the final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆. acs.orgnih.gov

Alternative fluorination strategies reported for carbohydrates include nucleophilic substitution and radical reactions, which offer different pathways to introduce fluorine into the sugar ring. nih.govnih.gov

Precursor Chemistry in the Synthesis of Labeled Glucose Analogs

The successful synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ is highly dependent on the purity and reactivity of its chemical precursors. The primary isotopically labeled precursor is D-Glucose-¹³C₆, which serves as the source of the carbon-13 backbone. medchemexpress.comlifetechindia.com This material is a stable, non-radioactive solid used in various metabolic tracer studies. sigmaaldrich.comisotope.com

For the fluorination reaction to proceed correctly, the D-Glucose-¹³C₆ must be converted into a suitable derivative. The most common precursor used for electrophilic fluorination at the C-2 position is a glycal. nih.govgoogle.com Specifically, D-Glucose-¹³C₆ is chemically modified to form 3,4,6-tri-O-acetyl-D-glucal-¹³C₆. acs.orgresearchgate.net This precursor has a double bond between C-1 and C-2, which facilitates the addition of a fluorine atom across the bond. The acetyl groups protect the hydroxyl groups at the C-3, C-4, and C-6 positions during the reaction.

Table 1: Key Precursors in the Synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆
Precursor NameRole in SynthesisTypical Purity/SpecificationReference
D-Glucose-¹³C₆Primary source of the ¹³C labeled carbon skeleton.≥99 atom % ¹³C, ≥98% Chemical Purity sigmaaldrich.comisotope.com
3,4,6-tri-O-acetyl-D-glucal-¹³C₆Reactive intermediate for electrophilic fluorination.Synthesized from D-Glucose-¹³C₆ acs.orgresearchgate.net
Electrophilic Fluorinating Agent (e.g., Acetyl hypofluorite)Source of fluorine for addition to the C-2 position.High purity, prepared in-situ for radiolabeling acs.orgnih.gov

Purification and Quality Control of Synthesized 2-Deoxy-2-fluoro-D-glucose-¹³C₆

After the synthesis and hydrolysis steps, the crude product is a mixture containing the desired compound, unreacted precursors, reaction by-products, and solvents. A multi-step purification process is essential to isolate 2-Deoxy-2-fluoro-D-glucose-¹³C₆ with high purity. The methods are largely adapted from the purification protocols for [¹⁸F]FDG. nih.gov

Purification is typically accomplished using a sequence of solid-phase extraction (SPE) cartridges. nih.govrsc.org This process may involve:

Anion Exchange Column: To remove any negatively charged impurities, such as residual fluoride (B91410) ions. nih.gov

Reversed-Phase (e.g., C18) Column: To remove nonpolar impurities, including partially acetylated by-products. nih.govrsc.org

Alumina Column: To further remove certain impurities and ensure the final product's quality. nih.gov

Rigorous quality control (QC) is performed on the final product to ensure its identity, purity, and isotopic enrichment. While specific QC tests for the stable-labeled compound are not as standardized as for the pharmaceutical-grade [¹⁸F]FDG, they generally involve modern analytical techniques.

Table 2: Quality Control Parameters and Methods
ParameterMethodPurposeReference
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)To quantify the percentage of the desired compound relative to chemical impurities. utu.fi
Isotopic PurityMass Spectrometry (MS)To confirm the mass shift (M+6) and determine the percentage of ¹³C enrichment. sigmaaldrich.comlifetechindia.com
Isomeric PurityHPLC or ¹⁹F-NMRTo separate and quantify the desired D-glucose isomer from its D-mannose isomer. nih.gov
Residual SolventsGas Chromatography (GC)To ensure that solvents used in the synthesis and purification are below acceptable limits. nih.gov

Isomeric Considerations in Synthesis

A significant challenge in the synthesis of 2-Deoxy-2-fluoro-D-glucose is controlling the stereochemistry at the C-2 position. The electrophilic fluorination of a glycal precursor, such as 3,4,6-tri-O-acetyl-D-glucal, is not perfectly stereospecific. nih.gov

The reaction can result in the formation of two different isomers (diastereomers):

2-Deoxy-2-fluoro-D-glucose-¹³C₆ (the desired product)

2-Deoxy-2-fluoro-D-mannose-¹³C₆ (an isomeric by-product)

Studies on the analogous synthesis of [¹⁸F]FDG have shown that the reaction of [¹⁸F]F₂ with D-glucal yields a mixture of 2-fluoro-2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-mannose, often in a ratio of approximately 2:1. nih.gov The formation of the mannose isomer (2-FDM) is a consistent outcome of this synthetic route. Therefore, the purification process described in the previous section is not only for removing chemical impurities but is also critical for separating the desired glucose isomer from the unwanted mannose isomer to ensure high isomeric purity. nih.gov Analytical techniques such as ¹⁹F-NMR or chiral chromatography are essential to verify the isomeric purity of the final product. nih.gov

Metabolic Pathway Elucidation and Flux Analysis Using 2 Deoxy 2 Fluoro D Glucose 13c6

Substrate Specificity and Transport Mechanisms of 2-Deoxy-2-fluoro-D-glucose-13C6

The initial steps of cellular uptake and processing for 2-Deoxy-2-fluoro-D-glucose-13C6 mirror those of its unlabeled counterpart, 2-Deoxy-2-fluoro-D-glucose (2-FDG), and native D-glucose. The incorporation of six carbon-13 atoms does not significantly alter the molecule's steric or electronic properties, allowing it to be recognized and handled by the same cellular machinery that processes glucose. The primary utility of the 13C6 label is to serve as a tracer, enabling researchers to distinguish the analog and its downstream metabolites from the endogenous carbon pool using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy medchemexpress.eunih.gov.

Glucose Transporter Interactions

Like glucose, 2-Deoxy-2-fluoro-D-glucose-13C6 is transported across the cell membrane by facilitative glucose transporters (GLUTs) nih.govnih.govdntb.gov.uafrontiersin.org. Cancer cells, known for their high metabolic rate, often exhibit increased expression of GLUTs to meet their elevated energy demands, which in turn leads to higher uptake of glucose analogs nih.govdntb.gov.ua. The molecule competes with glucose for these transporters, and its transport into the cell is a critical first step for its function as a metabolic probe nih.govnih.gov. The fluorine atom at the C-2 position, being similar in size and electronegativity to a hydroxyl group, ensures that the molecule is an effective mimic of glucose for these transport proteins nih.govfrontiersin.org. Studies using its non-labeled counterpart have shown that it is transported by various GLUT isoforms, including GLUT1 and GLUT4 nih.gov.

Transporter FamilyKey Isoforms InvolvedTransport MechanismSignificance for 2-Deoxy-2-fluoro-D-glucose-13C6
GLUT (Facilitative Glucose Transporters)GLUT1, GLUT4Facilitated DiffusionPrimary mechanism for cellular entry, mimicking D-glucose. Uptake rates reflect transporter expression levels.
SGLT (Sodium-Glucose Cotransporters)-Active TransportWhile less common for this analog, some active transport may occur nih.gov.

Hexokinase Activity and Phosphorylation to 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6

Once inside the cell, 2-Deoxy-2-fluoro-D-glucose-13C6 is a substrate for hexokinase, the enzyme that catalyzes the first irreversible step of glycolysis nih.govfrontiersin.org. Hexokinase phosphorylates the analog at the C-6 position, converting it into 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 (2-FDG-6-P-13C6) nih.govnih.govresearchgate.net. This phosphorylation adds a charged phosphate (B84403) group, effectively trapping the molecule within the cell, as the phosphorylated sugar cannot be readily transported back across the cell membrane nih.govnih.govresearchgate.net. 2-FDG has been shown to be a more efficient substrate for Hexokinase II (HKII) compared to 2-Deoxy-D-glucose (2-DG), leading to a higher accumulation of the phosphorylated product nih.gov. The 13C6 label is instrumental in tracking this specific enzymatic conversion and quantifying the rate of its intracellular accumulation.

EnzymeReactionProductMetabolic Consequence
Hexokinase (e.g., HKI, HKII)ATP-dependent phosphorylation at the C-6 position2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6Intracellular trapping of the metabolite nih.govresearchgate.net.

Intracellular Metabolic Fate and Accumulation of 2-Deoxy-2-fluoro-D-glucose-13C6 Metabolites

The metabolic fate of 2-Deoxy-2-fluoro-D-glucose-13C6 diverges significantly from that of glucose-13C6 immediately after phosphorylation. This divergence is the basis for its utility in both metabolic research and clinical imaging with its radiolabeled analog.

Glycolytic Pathway Interactions and Inhibition

The structure of 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6, specifically the fluorine atom at the C-2 position, prevents it from being a substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase nih.gov. This enzyme is responsible for converting glucose-6-phosphate into fructose-6-phosphate. Because this isomerization is blocked, 2-FDG-6-P-13C6 cannot be further metabolized through glycolysis nih.govnih.gov. The intracellular accumulation of this metabolite leads to the inhibition of glycolysis through two primary mechanisms: allosteric inhibition of hexokinase and competitive inhibition of phosphoglucose isomerase nih.govdntb.gov.uanih.gov. This disruption of glucose metabolism is a key aspect studied using this tracer nih.govnih.gov.

Formation of Alternative Metabolites (e.g., 2-Deoxy-2-fluoro-gluconic acid, 2-Deoxy-2-fluoro-maltose, Uridine-diphosphate-FDG)

While the primary fate of 2-FDG in many mammalian systems is accumulation as 2-FDG-6-phosphate, research in other biological systems, such as the plant Arabidopsis thaliana, has revealed that it can be further metabolized into a variety of other compounds researchgate.net. Using mass spectrometry and NMR on the non-labeled compound, researchers have identified several alternative metabolites. These findings suggest that the metabolic blockade of 2-FDG is not absolute in all organisms and that alternative pathways can process the analog researchgate.net. The use of the 13C6-labeled version would be ideal for definitively tracing the carbon backbone from the initial substrate to these novel end-products.

Identified Alternative MetabolitePotential Metabolic PathwaySignificance
2-Deoxy-2-fluoro-gluconic acidOxidation of the C-1 positionIndicates activity of alternative glucose-processing enzymes.
2-Deoxy-2-fluoro-maltoseStarch/Glycogen metabolism pathwaysSuggests incorporation into disaccharides.
Uridine-diphosphate-FDG (UDP-FDG)Nucleotide sugar synthesis pathwayShows that the analog can enter pathways typically used for producing activated glucose donors for glycosylation.
Data derived from studies on Arabidopsis thaliana researchgate.net.

Comparative Metabolism of 2-Deoxy-2-fluoro-D-glucose-13C6 across Biological Systems

The metabolism of 2-Deoxy-2-fluoro-D-glucose-13C6 varies significantly between different biological systems, a feature that makes it a versatile tool for comparative metabolic studies.

Mammalian Systems: In most mammalian cells, particularly cancer cells, the metabolic pathway for this analog effectively terminates after phosphorylation nih.gov. The resulting 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 accumulates intracellularly, a phenomenon famously exploited in positron emission tomography (PET) imaging using its radioactive counterpart, 18F-FDG nih.gov. The rate of accumulation reflects the glucose uptake and phosphorylation capacity of the tissue. Dephosphorylation by glucose-6-phosphatase can occur, but in many tumor cells, this activity is low, leading to prolonged retention nih.gov.

Plant Systems: As demonstrated in Arabidopsis thaliana, the metabolic fate is more complex researchgate.net. The plant is capable of not only phosphorylating the compound but also converting it into other molecules like 2-Deoxy-2-fluoro-maltose and UDP-FDG researchgate.net. This indicates that the enzymes in plant carbohydrate metabolism, such as those involved in starch and nucleotide sugar synthesis, can recognize and process the fluorinated analog. This highlights a fundamental difference in metabolic plasticity between plant and mammalian systems regarding this specific substrate.

Yeast and Microorganisms: Studies in yeast have also explored the metabolism of fluorinated glucose analogs, revealing species-specific processing capabilities that can differ from both plant and mammalian pathways dntb.gov.ua.

The use of the stable isotope-labeled 2-Deoxy-2-fluoro-D-glucose-13C6 is invaluable for these comparative studies, allowing for precise tracking and quantification of its metabolites without the complications of radioactivity, thereby providing a clearer picture of the metabolic diversity across the biological kingdoms.

Mammalian Cell Lines and Animal Models

In mammalian systems, the metabolism of 2-Deoxy-2-fluoro-D-glucose (FDG), the unlabeled parent compound of FDG-¹³C6, has been extensively characterized, providing a foundational understanding for tracer studies. FDG is transported into cells via the same glucose transporters (GLUTs) as glucose. frontiersin.org Upon entering the cell, it is phosphorylated by hexokinase or glucokinase at the C-6 position to produce 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). frontiersin.orgfrontiersin.org Due to the fluorine atom at the C-2 position, FDG-6-P cannot be readily isomerized by phosphoglucose isomerase and is therefore largely trapped within the cell, a principle that underpins the use of its radio-labeled counterpart, [¹⁸F]FDG, in positron emission tomography (PET). nih.gov

While metabolic trapping as FDG-6-P is the predominant fate, studies in animal models have revealed further, albeit slower, metabolic pathways. Research using ¹⁹F NMR in mice has shown that FDG can be converted to 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated form, FDM-6-phosphate. nih.govcapes.gov.br This epimerization is particularly notable in the heart tissue. nih.govcapes.gov.br The clearance of these fluorinated compounds is observed to be rapid from the brain, liver, and blood, but significantly slower from the heart. nih.gov

The use of FDG-¹³C6 in conjunction with ¹³C-MFA allows for the precise quantification of the rates of these metabolic steps. By measuring the isotopic enrichment in the downstream metabolites, researchers can calculate the flux through glucose transport, hexokinase activity, and other subsequent, slower reactions. This approach provides a detailed, quantitative picture of glucose uptake and initial metabolism in various cell lines, including numerous human malignant cells, and in preclinical animal models of diseases like inflammation and dermatitis. nih.govnih.govnih.govmdpi.com

MetaboliteAbbreviationPathway/ProcessSystem Observed
2-Deoxy-2-fluoro-D-glucoseFDGCellular Uptake (via GLUTs)Mammalian Cells, Animal Models
2-Deoxy-2-fluoro-D-glucose-6-phosphateFDG-6-PPhosphorylation (Hexokinase)Mammalian Cells, Animal Models
2-deoxy-2-fluoro-D-mannoseFDMEpimerizationAnimal Models (Mouse)
2-deoxy-2-fluoro-D-mannose-6-phosphateFDM-6-PPhosphorylationAnimal Models (Mouse)
Table 1. Key metabolites of 2-Deoxy-2-fluoro-D-glucose identified in mammalian systems. frontiersin.orgfrontiersin.orgnih.govcapes.gov.br

Plant Systems (e.g., Arabidopsis thaliana)

The metabolism of FDG in plant systems is considerably more complex than in mammalian cells, extending well beyond the initial phosphorylation step. frontiersin.orgnih.gov Studies in the model plant species Arabidopsis thaliana have been crucial in elucidating these divergent pathways. core.ac.ukresearchgate.net While FDG is used in plant imaging as a tracer for photoassimilate translocation, understanding its metabolic fate is critical for the correct interpretation of such studies. frontiersin.orgfrontiersin.org

Research utilizing mass spectrometry and NMR on leaf tissue extracts from Arabidopsis thaliana fed with FDG has identified four major metabolic end products. frontiersin.orgnih.govresearchgate.net These findings indicate that glycolysis and starch degradation pathways are significantly involved in FDG metabolism in plants. nih.govresearchgate.net

The identified metabolites are:

2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P): Similar to mammalian cells, FDG is initially phosphorylated.

2-deoxy-2-fluoro-gluconic acid: This suggests an oxidation step occurs. frontiersin.orgnih.gov

2-deoxy-2-fluoro-maltose (F-maltose): The formation of this disaccharide points towards the involvement of starch metabolism pathways. nih.govresearchgate.net

Uridine-diphosphate-FDG (UDP-FDG): This metabolite indicates that FDG can enter pathways related to nucleotide sugar synthesis. frontiersin.orgresearchgate.net

The application of 2-Deoxy-2-fluoro-D-glucose-¹³C6 enables stable isotope tracing to quantify the carbon flow into these distinct metabolic branches. This allows for a detailed analysis of how environmental or genetic perturbations affect glucose metabolism, sucrose (B13894) synthesis, and starch turnover in plants.

Metabolite Identified in Arabidopsis thalianaAnalytical Method(s)Implied Metabolic Pathway
2-Deoxy-2-fluoro-D-glucose-6-phosphateMS, NMRGlycolysis (Initial Step)
2-deoxy-2-fluoro-gluconic acidMS, MS/MSOxidation Pathways
2-deoxy-2-fluoro-maltoseMS, NMRStarch Metabolism/Degradation
Uridine-diphosphate-FDGMS, MS/MSNucleotide Sugar Synthesis
Table 2. Major metabolic end products of 2-Deoxy-2-fluoro-D-glucose identified in Arabidopsis thaliana. frontiersin.orgnih.govresearchgate.net

Real-time Metabolic Flux Analysis with Hyperpolarized 2-Deoxy-2-fluoro-D-glucose-13C6

Conventional ¹³C-MFA requires cells or tissues to reach an isotopic steady state, which can take hours. d-nb.info Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substrate, overcomes this limitation. By using techniques like dynamic nuclear polarization (DNP), the signal-to-noise ratio in NMR and Magnetic Resonance Spectroscopy (MRS) can be enhanced by over 10,000-fold, enabling the real-time, non-invasive tracking of metabolic conversions in vivo. nih.gov

While most hyperpolarization studies have focused on tracers like [1-¹³C]pyruvate or [U-¹³C6]glucose, the principles are directly applicable to FDG-¹³C6. dtu.dknih.gov Studies using hyperpolarized ¹³C-glucose have successfully monitored cerebral glycolysis in real-time in animal models, demonstrating the ability to detect de novo lactate (B86563) synthesis and measure the cerebral metabolic rate of glucose (CMRGlc). nih.gov

By hyperpolarizing 2-Deoxy-2-fluoro-D-glucose-¹³C6, it becomes possible to directly and non-invasively visualize the flux through the hexokinase reaction in real-time. Following injection, the conversion of hyperpolarized FDG-¹³C6 to FDG-6-P-¹³C6 could be monitored dynamically, providing a direct measure of regional glucose uptake and phosphorylation. This technique offers a significant advantage over methods that rely on the slow accumulation of a tracer, allowing for the observation of rapid metabolic responses to physiological challenges or therapeutic interventions in preclinical models. nih.gov

FeatureConventional 13C-MFAHyperpolarized 13C Analysis
Sensitivity Low (requires high tracer enrichment)Very High (>10,000-fold enhancement)
Timescale Hours (requires isotopic steady state)Seconds to Minutes (real-time)
Application Quantification of steady-state pathway fluxesDynamic tracking of rapid metabolic conversions
Invasiveness Requires tissue/cell extraction for analysisNon-invasive (in vivo MRS/MRI)
Table 3. Comparison of conventional and hyperpolarized 13C metabolic analysis techniques.

Analytical Methodologies for 2 Deoxy 2 Fluoro D Glucose 13c6 and Its Metabolites

Mass Spectrometry-Based Approaches (GC-MS, LC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC) stands as a cornerstone for the analysis of 2-Deoxy-2-fluoro-D-glucose-13C6 and its metabolic products. These methods offer high sensitivity and specificity, enabling both quantification and structural elucidation.

Quantification and Internal Standard Applications

The primary application of 2-Deoxy-2-fluoro-D-glucose-13C6 is as an internal standard for the accurate quantification of its unlabeled counterpart, 2-deoxy-D-glucose (2-DG) or FDG, and their metabolites in biological matrices. caymanchem.comsapphirebioscience.com In quantitative LC-MS/MS methods, the stable isotope-labeled internal standard is crucial for improving the robustness and selectivity of the assay. nih.gov The use of 2-Deoxy-2-fluoro-D-glucose-13C6 allows for correction of variations in sample preparation and instrument response, leading to more precise and reliable measurements. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose. nih.govmdpi.com For instance, a quantitative LC-MS/MS method has been developed to measure FDG and its key metabolite, FDG-6-phosphate, in tumor tissues. nih.gov This method utilizes a Sciex API-5500 mass spectrometer and achieves separation of FDG-monophosphate from the endogenous glucose-monophosphate, a critical step for accurate quantification. nih.gov The incorporation of stable isotope-labeled internal standards like 2-Deoxy-2-fluoro-D-glucose-13C6 is integral to the success of such assays. nih.gov Similarly, isotope-dilution LC-MS/MS assays using 13C6-glucose have been developed for the precise measurement of glucose concentrations in plasma. nih.gov

Analytical TechniqueApplicationKey Findings
LC-MS/MS Quantification of FDG and FDG-monophosphate in tumor tissue. nih.govDeveloped a robust and selective method that correlated well with [18F]FDG-PET imaging results. nih.gov
GC-MS Quantification of 2-deoxy-D-glucose. caymanchem.com2-deoxy-D-Glucose-13C6 is intended for use as an internal standard. caymanchem.com
LC-MS Assessment of in vivo glucose kinetics. nih.govD-[13C6]glucose is a cost-effective tracer for labeled-IVGTT studies. nih.gov

Metabolite Identification and Fingerprinting

Mass spectrometry is also instrumental in identifying and characterizing the metabolites of 2-Deoxy-2-fluoro-D-glucose. By analyzing the mass-to-charge ratio of the parent compound and its fragments, researchers can deduce the chemical transformations it undergoes within a biological system. This "metabolic fingerprinting" provides a snapshot of the metabolic pathways affected by the introduction of the labeled glucose analog. nih.govnih.gov

For example, LC-MS has been used to analyze the metabolome of cells treated with 2-deoxy-D-glucose (2-DG) to understand its inhibitory effects on glycolysis. nih.govnih.gov Such studies reveal changes in the levels of various metabolites, providing a detailed picture of the metabolic reprogramming induced by 2-DG. nih.govnih.gov The use of 13C-labeled glucose in these experiments allows for the tracing of carbon atoms through various metabolic pathways, confirming the incorporation of glucose-derived carbons into different metabolites. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique used to study the fate of 2-Deoxy-2-fluoro-D-glucose-13C6 and its metabolites in biological systems. Different NMR-active nuclei within the molecule, such as 13C and 19F, provide complementary information about its metabolic transformations.

13C-NMR for Tracing Metabolic Pathways

The presence of six 13C atoms in 2-Deoxy-2-fluoro-D-glucose-13C6 makes it an excellent tracer for metabolic pathway analysis using 13C-NMR. nih.govnih.gov This technique allows for the simultaneous observation of the parent compound and its 13C-labeled metabolites, providing a dynamic view of metabolic fluxes. nih.gov By tracking the transfer of the 13C label to other molecules, researchers can map out the intricate network of biochemical reactions. biorxiv.orgnih.gov

Studies have utilized 13C-NMR with labeled glucose to monitor its transport and phosphorylation in tumor cells both in vitro and in vivo. nih.gov Furthermore, metabolic profiling using 13C-NMR and [1,2-13C2]glucose has been employed to investigate the heterogeneity of metabolism in human leukemia T cells, revealing insights into the pentose (B10789219) phosphate (B84403) pathway, TCA cycle, and amino acid metabolism. nih.gov

19F-NMR for Fluorinated Metabolite Analysis

The fluorine atom in 2-Deoxy-2-fluoro-D-glucose provides a unique handle for analysis by 19F-NMR spectroscopy. nih.govwikipedia.org Since fluorine is not naturally abundant in biological systems, 19F-NMR offers a background-free window to observe the uptake and metabolism of fluorinated compounds. wikipedia.org This technique is particularly useful for identifying and quantifying fluorinated metabolites of FDG. nih.govnih.gov

Research has shown that in certain tissues, FDG is not only phosphorylated but also converted to other fluorinated metabolites, such as 2-deoxy-2-fluoro-D-mannose (FDM) and its nucleotide-diphosphate (NDP)-bound form. nih.gov 19F-NMR can distinguish between these different fluorinated species, providing a more complete picture of FDG metabolism than what can be obtained from methods that only measure the total accumulation of the tracer. nih.govnih.gov

NMR TechniqueNucleusApplicationKey Metabolites Detected
13C-NMR 13CTracing metabolic pathways, monitoring transport and phosphorylation. nih.govnih.gov2-deoxy-D-[6-13C]glucose-6-phosphate. nih.gov
19F-NMR 19FAnalysis of fluorinated metabolites, tumor diagnosis. nih.govnih.gov2-deoxy-2-fluoro-D-glucose-6-phosphate, 2-deoxy-2-fluoro-D-mannose, NDP-2-deoxy-2-fluoro-D-mannose. nih.govnih.gov

Hyperpolarized 13C MRS for Real-time Metabolic Studies

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is an emerging technique that dramatically enhances the sensitivity of 13C-NMR, enabling the real-time, in vivo imaging of metabolic processes. nih.gov While direct hyperpolarization of 2-Deoxy-2-fluoro-D-glucose-13C6 is not commonly reported, the principles of this technology are highly relevant to the study of glucose metabolism. Hyperpolarized 13C-labeled substrates, such as [1-13C]pyruvate, are used to monitor key metabolic pathways like glycolysis in real time. nih.gov

The development of hyperpolarized [U-13C6, U-2H7]-D-glucose has shown promise for monitoring the entire glycolytic pathway. nih.gov This approach provides significantly longer signal lifetimes (T1 values) compared to non-deuterated glucose, which is crucial for in vivo studies. nih.gov Although still in development, the application of hyperpolarization techniques to 13C-labeled glucose analogs like 2-Deoxy-2-fluoro-D-glucose-13C6 could offer unprecedented insights into real-time metabolic fluxes in health and disease. nih.gov

Chromatographic Separation Techniques (e.g., HPLC) for Compound Purity and Metabolite Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Deoxy-2-fluoro-D-glucose-13C6 and for the separation and isolation of its metabolites from biological matrices. The methods employed are often adapted from the well-established protocols for the analysis of 2-deoxy-D-glucose (2-DG) and its radiolabeled analog, [18F]2-fluoro-2-deoxy-D-glucose ([18F]FDG). The choice of column, mobile phase, and detector is pivotal for achieving the desired separation and sensitivity.

Purity Analysis:

For determining the chemical and radiochemical purity of fluorodeoxyglucose compounds, various HPLC configurations have been successfully implemented. These methods are designed to separate the parent compound from potential impurities, which may include precursors from synthesis, degradation products, or anomers. A procedure for separating 2-deoxy-2-[18F]fluoro-D-glucose from its mannose isomer using ion-moderated partition chromatography has been developed, achieving greater than 98% chemical and radiochemical purity. nih.gov

One common approach involves the use of anion-exchange columns. For instance, an Agilent HPLC system equipped with an anion-exchange column and a mobile phase of 0.1 M NaOH has been used for the quality control of [18F]FDG. frontiersin.org This method demonstrated good peak resolution and was proven to be robust against small variations in the mobile phase flow rate. frontiersin.org

Another strategy employs normal-phase chromatography with post-column derivatization to enhance detection. A method for analyzing 2-fluoro-2-deoxy-d-glucose (FDG) and a related compound, 2-deoxy-2-chloro-d-glucose (ClDG), utilized a normal-phase column with an acetonitrile/water mobile phase. nih.gov The eluate was then mixed with 2-cyanoacetamide (B1669375) in a sodium borate (B1201080) buffer and heated, allowing for UV detection at 276 nm. nih.gov This method offers high reproducibility and is suitable for determining radiochemical purity. nih.gov

The following table summarizes typical HPLC conditions used for the purity analysis of fluorodeoxyglucose analogs, which are applicable to 2-Deoxy-2-fluoro-D-glucose-13C6.

Table 1: HPLC Conditions for Purity Analysis of Fluorodeoxyglucose Analogs

Parameter Method 1 Method 2
Column Anion-exchange Normal-phase
Mobile Phase Isocratic 0.1 M NaOH Acetonitrile/water
Flow Rate 0.8 mL/min Not specified
Detection Refractive Index (RI) & NaI(Tl) Scintillation UV (276 nm) after post-column derivatization
Temperature 35°C 100°C for derivatization
Reference frontiersin.org nih.gov

Metabolite Isolation:

Following administration to a biological system, 2-Deoxy-2-fluoro-D-glucose-13C6 is expected to undergo metabolic transformations similar to glucose and [18F]FDG. The primary metabolite is the phosphorylated form, 2-Deoxy-2-fluoro-D-glucose-6-phosphate, which becomes trapped within cells. nih.govnih.gov Further metabolism can lead to other species, such as 2-deoxy-2-fluoro-D-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-2-deoxy-2-fluoro-D-glucose. frontiersin.org

Radio-HPLC methods have been specifically developed to separate [18F]FDG from its phosphorylated metabolites in tissue homogenates. nih.gov These methods often employ anion-exchange chromatography, as the phosphorylated metabolites are negatively charged. A radio-HPLC method with an on-line scintillation detector has demonstrated good resolution (Rs ≥1.9), clearly separating [18F]FDG from its metabolites. nih.gov

For stable-isotope labeled compounds like 2-Deoxy-2-fluoro-D-glucose-13C6, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for metabolite identification and quantification. An HPLC-MS/MS method has been developed for the analysis of 2-deoxyglucose (2-DG) using 13C6-2-deoxy-D-glucose as an internal standard. nih.gov This method utilizes a Luna 3 μ NH2 column and has been optimized for the separation of 2-DG from other simple sugars. nih.gov The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for detecting the parent compound and its metabolites. nih.gov

The following table outlines chromatographic conditions suitable for the separation and analysis of 2-Deoxy-2-fluoro-D-glucose-13C6 and its metabolites.

Table 2: HPLC Conditions for Metabolite Analysis of Fluorodeoxyglucose Analogs

Parameter Method 1 (Radio-HPLC) Method 2 (HPLC-MS/MS)
Column Anion-exchange Luna 3 μ NH2 (2.0 × 100 mm)
Mobile Phase Not specified Acetonitrile/water with electrolytes (e.g., ammonium (B1175870) formate)
Detection On-line scintillation detector Mass Spectrometry (MS/MS)
Key Application Separation of parent compound from phosphorylated metabolites Quantification of parent compound and metabolites
Reference nih.gov nih.govosti.gov

Applications of 2 Deoxy 2 Fluoro D Glucose 13c6 in Preclinical and Basic Science Research

Investigating Glucose Metabolism in In Vitro Cell Models

Cellular Uptake and Efflux Kinetics

2-FDG-13C6 is transported into cells via the same glucose transporters (GLUTs) as glucose. nih.gov Once inside the cell, it can be tracked to study the kinetics of uptake and efflux. Studies have shown that factors such as incubation time, glucose concentration in the medium, and cell density can influence the uptake of glucose analogs like 2-FDG. researchgate.netresearchgate.net For instance, the absence of glucose in the incubation medium can lead to an increased uptake of the tracer. researchgate.net Furthermore, lower cell densities have been associated with higher tracer uptake per protein, which may be linked to a higher expression of GLUT1 and hexokinase 2 at lower cell concentrations. researchgate.net The ability to quantify the intracellular concentration of 2-FDG-13C6 over time provides valuable data on the transport efficiency and capacity of different cell types under various experimental conditions.

Enzymatic Inhibition Studies (e.g., Hexokinase Inhibition)

Upon entering the cell, 2-FDG-13C6, like its non-labeled counterpart 2-deoxy-D-glucose (2-DG), is a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway. nih.govnih.gov Hexokinase phosphorylates 2-FDG-13C6 to form 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 (2-FDG-6-P-13C6). nih.govnih.gov However, this phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. nih.govcaymanchem.com This accumulation effectively inhibits hexokinase, and consequently, glycolysis. nih.govcaymanchem.com

The fluorine atom at the C-2 position makes 2-fluoro-2-deoxy-d-glucose (2-FG) a more efficient substrate for hexokinase II compared to 2-DG, leading to a more potent inhibition of glycolysis. nih.gov Molecular modeling studies suggest that the resulting 2-FG-6-P can be comparable to glucose-6-phosphate in its ability to allosterically inhibit hexokinase. nih.gov The use of the 13C6-labeled version allows for precise measurement of the rate of phosphorylation and the extent of hexokinase inhibition through techniques like mass spectrometry.

ParameterFindingReference
Substrate Efficiency 2-FG is a more efficient substrate for Hexokinase II than 2-DG. nih.gov
Inhibition Mechanism 2-FG-6P accumulation leads to allosteric inhibition of hexokinase. nih.gov
Glycolysis Inhibition Treatment with 2-FG results in a two- to three-fold higher inhibition of glycolysis in hypoxic cells compared to 2-DG. nih.gov

Impact on Cellular Bioenergetics

By inhibiting glycolysis, 2-FDG-13C6 significantly impacts cellular bioenergetics. The reduction in glycolytic flux leads to a decrease in the production of ATP from this pathway. nih.govnih.gov Studies combining 2-DG with other metabolic inhibitors, such as the mitochondrial bioenergetics inhibitor MDIVI-1, have demonstrated a synergistic reduction in cellular bioenergetics. nih.govrcsi.comresearchgate.net This combined approach can lead to increased cell death and reduced clonogenic activity in cancer cells. nih.govrcsi.comresearchgate.net

In primary neurons, while glucose deprivation had minimal effects, 2-DG was found to exacerbate mitochondrial dysfunction, particularly in the presence of cellular stressors. nih.gov This suggests that the impact of inhibiting glycolysis with 2-FDG-13C6 on cellular bioenergetics can be context-dependent and may reveal vulnerabilities in cellular metabolic pathways. The inhibition of glycolysis can also suppress other related metabolic pathways, including the tricarboxylic acid (TCA) cycle and the biosynthesis of fatty acids and cholesterol. nih.gov

In Vivo Metabolic Research in Animal Models

In vivo studies using 2-FDG-13C6 in animal models provide a systemic understanding of glucose metabolism and its alterations in various disease states. This tracer allows for the non-invasive tracking of glucose distribution and utilization throughout the organism.

Characterization of Tissue-Specific Metabolism

Animal studies using labeled glucose analogs have been instrumental in characterizing the metabolic profiles of different tissues. For instance, in rats, high uptake of [18F]FDG, the radioactive counterpart of 2-FDG, is observed in the heart, brain, and tumors. nih.gov The brain, in particular, shows consistently high uptake. nih.gov In mouse models of lung cancer, an increased uptake and oxidation of 13C-glucose have been observed compared to healthy littermates, reflecting the altered metabolic demands of the tumor. frontiersin.org Conversely, in mouse models of diet-induced obesity, a reduction in glucose uptake and oxidation has been demonstrated. frontiersin.org These studies highlight the utility of labeled glucose analogs in understanding tissue-specific metabolic reprogramming in diseases like cancer and metabolic syndrome.

Animal ModelTissueFindingReference
RatHeart, Brain, TumorHigh uptake of [18F]FDG. nih.gov
Mouse (Lung Cancer)TumorIncreased uptake and oxidation of 13C-glucose. frontiersin.org
Mouse (Diet-Induced Obesity)Whole bodyReduced uptake and oxidation of 13C-glucose. frontiersin.org

Tracing Carbon Allocation in Organisms

The uniform labeling of all six carbon atoms in 2-FDG-13C6 makes it an excellent tracer for following the allocation of carbon atoms derived from glucose throughout an organism. caymanchem.com This allows researchers to map the metabolic fate of glucose carbons into various downstream metabolic pathways and biosynthetic products. While 2-FDG itself is metabolically trapped after phosphorylation, the use of fully labeled glucose (13C6-glucose) in conjunction with tracing techniques can reveal how glucose carbons are incorporated into amino acids, lipids, and other essential molecules. nih.gov This approach has been used to study metabolic fluxes in various organisms and conditions, providing a comprehensive picture of carbon allocation in vivo. nih.gov For example, studies have traced the path of glucose carbons to understand how metabolic pathways are rewired in cancer cells or in response to environmental stressors. frontiersin.org

Glycobiology Research Applications

Glycobiology is the study of the structure, biosynthesis, and function of saccharides (sugar chains or glycans). Glycans are crucial for a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. 2-Deoxy-D-glucose (2-DG) and its analogs are known to interfere with the synthesis of glycoproteins by disrupting the formation of nucleotide sugar precursors and inhibiting the N-linked glycosylation of proteins in the endoplasmic reticulum.

The use of 2-Deoxy-2-fluoro-D-glucose-¹³C6 provides a sophisticated tool to investigate these effects with high precision. By tracing the ¹³C-labeled carbons, researchers can gain detailed insights into the specific metabolic choke points and downstream consequences of glycosylation inhibition.

Detailed Research Findings and Applications:

Tracing Aberrant Glycan Precursors: The synthesis of N-linked glycans requires mannose and glucose-derived precursors. 2-DG analogs can be erroneously incorporated into these pathways. By using the ¹³C6-labeled version, scientists can use mass spectrometry to identify and quantify aberrant sugar intermediates that contain the isotopic label. This allows for a direct investigation into how the cell's glycosylation machinery handles these fraudulent substrates.

Impact on Nucleotide Sugar Pools: The synthesis of activated sugars for glycosylation (e.g., UDP-glucose, GDP-mannose) is energetically linked to glycolysis. By inhibiting glycolysis, 2-FDG-¹³C6 can perturb these nucleotide sugar pools. Using liquid chromatography-mass spectrometry (LC-MS), researchers can track the ¹³C label to assess the flux of glucose carbons into these pools and quantify how 2-FDG-¹³C6 competitively inhibits these pathways.

Understanding Stress Responses: The disruption of protein glycosylation by 2-DG analogs leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR). 2-Deoxy-2-fluoro-D-glucose-¹³C6 can be used to link the direct metabolic effects of the compound (measured by ¹³C flux) to the activation of specific arms of the UPR, providing a clearer picture of the cause-and-effect relationship between metabolic inhibition and cellular stress signaling in glycobiology.

The table below outlines specific research questions in glycobiology that can be addressed using this stable isotope-labeled probe.

Research AreaExperimental ApproachInformation Gained
Glycoprotein Synthesis LC-MS analysis of cellular protein extracts after incubation with 2-FDG-¹³C6.Identification of specific proteins that are aberrantly glycosylated with the analog.
Metabolic Reprogramming ¹³C NMR and GC-MS analysis of cellular metabolites.Quantification of how inhibition of glycosylation pathways forces carbon flux into other pathways (e.g., pentose (B10789219) phosphate (B84403) pathway, serine synthesis).
ER Stress Mechanisms Correlate ¹⁹F-MRS signal (probe uptake) with markers of UPR activation (e.g., XBP1 splicing, ATF4 expression).Direct correlation between the level of glycosylation inhibition and the magnitude of the resulting cellular stress response.

By providing a non-radioactive, traceable version of a potent glycolysis and glycosylation inhibitor, 2-Deoxy-2-fluoro-D-glucose-¹³C6 stands as a significant tool for advancing our understanding of fundamental cell biology and disease pathology.

Q & A

Q. How is 2-Deoxy-2-fluoro-D-glucose-¹³C₆ synthesized and purified for metabolic studies?

The synthesis typically involves enzymatic or chemical methods to incorporate ¹³C isotopes at specific positions. For example, enzymatic phosphorylation using hexokinase or glucose-6-phosphate isomerase can generate ¹³C-labeled derivatives, as seen in the preparation of [1-¹³C]glucose 6-phosphate . Purification often employs anion-exchange chromatography or HPLC to isolate the compound from unreacted precursors, ensuring isotopic purity ≥99% . Validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity and isotopic labeling efficiency .

Q. What analytical techniques are critical for validating the isotopic purity of 2-Deoxy-2-fluoro-D-glucose-¹³C₆?

High-resolution ¹³C NMR spectroscopy is essential to confirm the position-specific incorporation of ¹³C isotopes, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies isotopic enrichment and detects impurities. For example, ¹³C NMR can distinguish between ¹³C₆-labeled and unlabeled glucose derivatives by analyzing chemical shifts in the 90–110 ppm range . LC-MS/MS with selected reaction monitoring (SRM) ensures sensitivity down to 0.1% impurity levels .

Advanced Research Questions

Q. How can 2-Deoxy-2-fluoro-D-glucose-¹³C₆ be integrated into dynamic metabolic flux analysis (MFA) to study glucose utilization in cancer cells?

MFA using ¹³C-labeled tracers requires precise pulse-chase experiments. Cells are incubated with 2-Deoxy-2-fluoro-D-glucose-¹³C₆, and metabolites are extracted at timed intervals. Isotopomer distributions in glycolysis and TCA cycle intermediates (e.g., lactate, citrate) are quantified via GC-MS. Computational models like INCA or OpenFLUX map flux distributions, accounting for isotopic scrambling and enzyme kinetics . Challenges include correcting for fluorination-induced metabolic perturbations, as the 2-fluoro group inhibits hexokinase activity, necessitating normalization to non-fluorinated controls .

Q. What experimental strategies resolve contradictions in tracer uptake data between in vitro and in vivo models using 2-Deoxy-2-fluoro-D-glucose-¹³C₆?

Discrepancies often arise from differences in transport kinetics (e.g., GLUT1 expression) or compartmentalization. To address this:

  • Dual-isotope tracing : Co-administer ¹³C₆-labeled and ²H-labeled glucose analogs to compare uptake rates in isolated cells versus whole organisms .
  • Compartment-specific quenching : Use rapid freeze-clamping (e.g., liquid N₂) in vivo to preserve metabolite pools, minimizing post-mortem degradation .
  • Pharmacokinetic modeling : Incorporate rate constants for blood-brain barrier penetration or renal clearance to adjust in vitro data for systemic factors .

Q. How does the 2-fluoro modification in 2-Deoxy-2-fluoro-D-glucose-¹³C₆ impact its utility in positron emission tomography (PET) versus stable isotope tracing?

The 2-fluoro group enhances metabolic trapping by inhibiting subsequent enzymatic steps (e.g., isomerization to fructose-6-phosphate), making it ideal for PET imaging of glucose uptake . However, for ¹³C-based metabolic studies, this inhibition introduces bias in flux measurements. Researchers must adjust kinetic models to account for partial phosphorylation or use complementary tracers like [U-¹³C]glucose to validate pathways unaffected by fluorination .

Methodological Considerations

  • Quality Control : Batch-to-batch variability in isotopic purity can skew MFA results. Always verify ¹³C enrichment via elemental analyzer-isotope ratio MS (EA-IRMS) .
  • Ethical Design : When using animal models, adhere to protocols minimizing radiation exposure (for PET) or stress-induced metabolic shifts (for in vivo tracing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.